molecular formula C23H22Cl2N2O2S B2802386 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 954662-71-6

2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2802386
CAS No.: 954662-71-6
M. Wt: 461.4
InChI Key: MBUNXBBRWSEMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex synthetic organic compound of significant interest in chemical and pharmaceutical research. Its molecular structure incorporates distinct pharmacophores: a 2,4-dichlorophenoxyacetamide moiety and a 3,4-dihydroisoquinoline group linked via a thiophene-containing ethyl chain. The 2,4-dichlorophenoxy group is historically associated with herbicidal activity, as it mimics natural auxin in plants, leading to uncontrolled growth in susceptible broadleaf species . The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities. Furthermore, the inclusion of a thiophen-3-yl heteroaromatic ring can significantly influence the compound's electronic properties, binding affinity, and metabolic stability. This unique combination of structural features makes it a valuable chemical entity for probing biological systems. Potential research applications include investigations into novel agrochemicals, exploration of its interactions with mammalian enzymatic pathways, and its use as a key intermediate in the synthesis of more complex molecular libraries. Structurally related amide derivatives have been investigated for various pharmaceutical uses in scientific patents, highlighting the research value of this chemical class . This product is provided for research purposes exclusively and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2S/c24-19-5-6-22(20(25)11-19)29-14-23(28)26-12-21(18-8-10-30-15-18)27-9-7-16-3-1-2-4-17(16)13-27/h1-6,8,10-11,15,21H,7,9,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUNXBBRWSEMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS Number: 921897-86-1) is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20Cl2N2O4SC_{19}H_{20}Cl_{2}N_{2}O_{4}S, with a molecular weight of 443.3 g/mol. The structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a dihydroisoquinoline moiety that may contribute to its biological effects.

PropertyValue
Molecular FormulaC19H20Cl2N2O4S
Molecular Weight443.3 g/mol
CAS Number921897-86-1

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide may exhibit anticancer properties. For instance, the presence of the dihydroisoquinoline structure has been linked to apoptosis induction in various cancer cell lines. A study found that derivatives of dihydroisoquinoline showed significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Compounds with phenoxy and thiophene groups have demonstrated effectiveness against bacterial strains. Research indicates that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

The precise mechanisms through which 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Cancer Letters highlighted the ability of certain dihydroisoquinoline derivatives to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy demonstrated that phenoxy compounds exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Toxicological Profile : The toxicological profile of related compounds suggests that while they possess therapeutic potential, careful evaluation is necessary due to possible side effects observed in animal studies .

Scientific Research Applications

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound's structural features position it as a candidate for drug development. The isoquinoline derivatives are known for their diverse biological activities, including anticancer and neuroprotective effects. Research has shown that compounds with similar structures exhibit inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Case Study: Anticancer Activity

A study focusing on isoquinoline derivatives demonstrated that modifications to the isoquinoline structure can enhance cytotoxicity against cancer cell lines. The incorporation of the dichlorophenoxy group may further augment these effects by enhancing lipophilicity and cellular uptake.

Herbicide Development

The dichlorophenoxy component is reminiscent of established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. This compound's potential as a herbicide lies in its ability to mimic plant hormones, disrupting normal growth processes in target weeds.

Research Insights

Research has indicated that phenoxy herbicides can effectively control broadleaf weeds while being less harmful to grasses. The development of derivatives like the one could lead to more selective herbicides with reduced environmental impact.

Biochemical Applications

Due to its unique structure, this compound may serve as a biochemical probe or tool in research settings. Its ability to interact with specific biological pathways could facilitate studies on signal transduction and cellular responses.

Example Application

In studies involving plant cell cultures, compounds similar to this one have been utilized to manipulate growth patterns, aiding in the understanding of plant development and genetics.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesPrimary Application
2,4-Dichlorophenoxyacetic AcidDichlorophenoxy groupHerbicide
Isoquinoline DerivativesIsoquinoline coreAnticancer agents
Target CompoundIsoquinoline + Thiophene + DichlorophenoxyPotential herbicide/anticancer agent

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeReference
2,4-Dichlorophenoxyacetic AcidHerbicidal
Isoquinoline DerivativesCytotoxic
Target CompoundAnticancer (proposed)Current Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Differences Biological Activity / Application Synthesis Method (Key Steps) Reference Evidence
Target Compound 2,4-Dichlorophenoxy + thiophen-3-yl + 3,4-dihydroisoquinoline Not explicitly reported; inferred enzyme modulation due to structural complexity Likely involves coupling of dichlorophenoxy-acetic acid with amine-containing heterocycles
RN1 () 2,4-Dichlorophenoxy + p-tolylthio group Unspecified; potential pesticidal or antimicrobial activity Reaction of dichlorophenoxy-acetic acid with p-tolylthioethylamine
RN2 () 2,4-Dichlorophenoxy + dihydrobenzofuran + morpholine Hypothesized anti-inflammatory or CNS-targeting activity Multi-step condensation with morpholine
2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamides () 2,4-Dichlorophenoxy + trichloroethyl + arylthioureido COX-2 inhibition (in silico IC50 values: 0.8–2.4 µM) Thiourea fragment incorporation via nucleophilic substitution
N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide () 3,4-Dichlorophenyl + thiazol ring Structural mimicry of benzylpenicillin; potential antibacterial activity Carbodiimide-mediated coupling of dichlorophenylacetic acid with 2-aminothiazole
Alachlor () 2-Chloro + 2,6-diethylphenyl + methoxymethyl Herbicide (inhibition of fatty acid synthesis in plants) Chloroacetylation of substituted anilines
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide () 2,4-Dichlorophenoxy + 3-acetylphenyl Unreported; acetyl group may enhance metabolic stability Acetylation of phenylamine followed by coupling with dichlorophenoxy-acetic acid

Key Findings and Analysis

Structural Influence on Bioactivity

  • Enzyme Inhibition: The 2,4-dichlorophenoxy group, as seen in , enhances COX-2 binding affinity due to its electron-withdrawing properties and planar geometry, which facilitates π-π stacking in enzyme active sites .
  • Antibacterial Potential: The thiazol-2-yl acetamide in mimics benzylpenicillin’s lateral chain, suggesting a mechanism analogous to β-lactam antibiotics .
  • Herbicidal Activity : Alachlor () demonstrates that chloroacetamides with lipophilic substituents (e.g., 2,6-diethylphenyl) are effective in disrupting plant lipid biosynthesis .

Spectroscopic and Crystallographic Insights

  • Hydrogen Bonding : The thiazol-2-yl acetamide in forms inversion dimers via N–H⋯N hydrogen bonds, critical for stabilizing crystal structures .
  • Spectral Characterization : emphasizes the utility of 15N NMR for resolving tautomeric forms in thiophene-containing acetamides, a technique applicable to the target compound’s thiophen-3-yl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.